Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of tetrazolopyridines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyridine ring, with ethyl and diphenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with diphenylacetylene in the presence of a suitable catalyst to form the tetrazole ring. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazolopyridine oxides, while reduction can produce dihydrotetrazolopyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used in molecular docking studies to explore its interactions with various biological targets, providing insights into its mechanism of action.
Wirkmechanismus
The mechanism of action of ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit the endoplasmic reticulum stress pathway and the NF-κB inflammatory pathway. By reducing the expression of chaperone proteins and apoptosis markers, the compound exerts its neuroprotective and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in their substituents and biological activities.
Triazolopyridines: Another class of compounds with a fused triazole and pyridine ring, often explored for their pharmacological properties.
Uniqueness
Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate multiple biological pathways makes it a versatile compound for various research applications .
Eigenschaften
CAS-Nummer |
502185-37-7 |
---|---|
Molekularformel |
C20H16N4O2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C20H16N4O2/c1-2-26-20(25)18-17(15-11-7-4-8-12-15)16(14-9-5-3-6-10-14)13-24-19(18)21-22-23-24/h3-13H,2H2,1H3 |
InChI-Schlüssel |
NSWKGDRTCBWRPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CN2C1=NN=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.